N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide
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Description
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry . Pyrimidines are part of many biologically important molecules, including DNA and RNA. The trifluoromethyl group in the compound could potentially enhance its biological activity, as trifluoromethyl groups are known to improve the metabolic stability and lipophilicity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a N-methyl-pyrrolidin-3-yl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Future Directions
Mechanism of Action
Mode of Action
Based on the mode of action of similar pyrimidinamine derivatives, it can be inferred that this compound might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the normal functioning of the mitochondria, leading to the death of the cell.
Result of Action
Based on its potential mode of action, it can be inferred that the compound might lead to cell death by disrupting the normal functioning of the mitochondria .
Properties
IUPAC Name |
N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-17(21(2,19)20)8-3-4-18(6-8)10-5-9(11(12,13)14)15-7-16-10/h5,7-8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHSXRZQLSASTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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